molecular formula C10H12FN B2789937 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine CAS No. 1247813-35-9

1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine

Cat. No.: B2789937
CAS No.: 1247813-35-9
M. Wt: 165.211
InChI Key: JXJCRLJQQGZDMN-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine (CAS 1247813-35-9) is a high-value fluorinated cyclopropane derivative utilized primarily as a advanced synthetic intermediate in medicinal chemistry and drug discovery . This compound is of significant interest in pharmaceutical research, particularly in the development of central nervous system (CNS) agents. Scientific literature indicates that structurally related fluorinated cyclopropane derivatives are designed and investigated as potent and selective agonists for the 5-HT2C serotonin receptor . Targeting this receptor is a promising therapeutic strategy for treating disorders such as obesity, schizophrenia, and drug addiction, where achieving selectivity over related receptor subtypes is a critical research objective . The incorporation of the cyclopropane ring and a fluorine atom is a strategic approach in drug design, as it can influence the compound's conformation, metabolic stability, and lipophilicity, thereby optimizing its properties for potential blood-brain barrier penetration and biological activity . Researchers employ this compound as a key building block in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. It is supplied with a Certificate of Analysis (COA) and is analyzed using techniques such as LCMS, GCMS, HPLC, and NMR to ensure identity and high purity, typically >99% . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJCRLJQQGZDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into active pharmaceutical ingredients (APIs) that exhibit desired therapeutic effects.
  • Enzyme Inhibition
    • The compound has shown potential as an enzyme inhibitor, particularly in modulating protein interactions. Its ability to fit into hydrophobic pockets of enzymes suggests applications in drug design targeting specific biological pathways. Interaction studies indicate that the fluorine atom enhances binding affinity through increased hydrophobic interactions, making it a candidate for developing selective inhibitors against various targets.
  • CNS Drug Development
    • In recent studies, this compound has been explored for its potential in central nervous system (CNS) drug development. The compound has been part of research focused on optimizing physicochemical properties for better blood-brain barrier permeability and selectivity towards dopamine receptors, which are crucial for treating neurological disorders .

Chemical Transformations and Synthesis

The synthesis of this compound typically involves several steps, including:

  • Reagents : Common reagents used in reactions involving this compound include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Substitution Reactions : Various nucleophiles, such as hydroxide ions, can be employed for substitution reactions, allowing further functionalization of the compound.

Research has indicated that this compound may possess biological activities that extend beyond enzyme inhibition:

  • Potential Therapeutic Uses : The compound's unique structure allows it to interact with biological macromolecules, potentially leading to applications in treating conditions such as neurodegenerative diseases or cancer through targeted therapy .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • A study focused on its role as a dopaminergic agent showed promising results in enhancing selectivity towards dopamine receptors while minimizing off-target effects, which is crucial for developing safer CNS drugs .

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution on the Phenyl Ring

1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
  • Molecular Formula : C₁₀H₁₂FN·HCl
  • Molecular Weight : 201.67 (HCl salt)
  • CAS : 1439897-84-3
  • Lower lipophilicity (LogP) due to altered electronic effects .
1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine
  • Molecular Formula : C₁₀H₁₂FN
  • Molecular Weight : 165.21 (free base)
  • Key Differences :
    • Fluorine at the para position enhances resonance effects, increasing electron-withdrawing properties.
    • May exhibit improved metabolic stability compared to meta and ortho isomers in drug design .

Halogen-Substituted Analogs

1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine
  • Molecular Formula : C₁₀H₁₂ClN
  • Molecular Weight : 181.67
  • CAS : 546115-65-5
  • Higher LogP (lipophilicity) compared to fluorine analogs may affect blood-brain barrier penetration .
1-[(3-Bromophenyl)methyl]cyclopropan-1-amine
  • Molecular Formula : C₁₀H₁₂BrN
  • Molecular Weight : 226.12
  • Key Differences :
    • Bromine’s greater polarizability enhances halogen bonding in protein-ligand interactions.
    • Higher molecular weight and LogP may reduce solubility in aqueous media .

Substituent Variations on the Cyclopropane Ring

1-(Difluoromethyl)cyclopropan-1-amine
  • Molecular Formula : C₄H₇F₂N
  • Molecular Weight : 107.10
  • CAS : 1314398-34-9
  • Key Differences :
    • Difluoromethyl group increases electronegativity and metabolic stability.
    • Smaller substituent reduces steric hindrance compared to benzyl derivatives, favoring enzyme active-site entry .
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
  • Molecular Formula : C₄H₆F₃N
  • Molecular Weight : 131.10
  • CAS : 113715-22-3
  • Key Differences :
    • Trifluoromethyl group provides strong electron-withdrawing effects and enhanced lipophilicity.
    • Chiral centers influence stereoselective binding in asymmetric synthesis .

Functionalized Benzyl Derivatives

1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
  • Molecular Formula: C₁₁H₁₆ClNO
  • Molecular Weight : 213.70
  • CAS : 142363-66-4
  • Key Differences :
    • Methoxy group introduces hydrogen-bonding capacity and increases solubility in polar solvents.
    • Reduced metabolic oxidation compared to halogenated analogs .
1-[(3-Fluoro-4-methylphenyl)methyl]cyclopropan-1-amine hydrochloride
  • Molecular Formula : C₁₁H₁₄ClFN
  • Molecular Weight : 201.67
  • CAS : 1248210-12-9
  • Key Differences :
    • Methyl group at the para position enhances steric bulk and lipophilicity.
    • Combined fluorine and methyl substituents may optimize target selectivity in kinase inhibitors .

Biological Activity

1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine is a cyclopropane derivative characterized by its unique structural features, including a cyclopropane ring, a 3-fluorophenyl group, and an amine functional group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in enzyme inhibition and receptor modulation.

  • Molecular Formula : C_{10}H_{12}FN
  • Molecular Weight : Approximately 167.21 g/mol
  • Structural Characteristics : The presence of the fluorine atom enhances lipophilicity and stability, influencing reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific proteins and enzymes, modulating their activities. The compound's structure allows it to fit into hydrophobic pockets of enzymes, facilitating interactions that can inhibit enzymatic activity. Studies have indicated that the fluorine atom enhances binding affinity through increased hydrophobic interactions, which is critical for its role as an enzyme inhibitor.

Biological Activity Studies

Several studies have explored the biological activity of this compound through various methodologies:

Enzyme Inhibition

Research has shown that this compound can act as an enzyme inhibitor. For instance, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are integral in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound may reduce inflammation and pain.

Receptor Modulation

This compound has also been investigated for its effects on dopamine receptors. Preliminary docking studies suggested that modifications in ring size and flexibility could improve selectivity for dopamine receptor subtypes, particularly the D3 receptor over the D2 receptor. This selectivity is crucial for developing treatments targeting neurodegenerative disorders without significant side effects .

Case Studies

A few notable studies highlight the compound's biological activities:

  • In vitro Cell-Based Studies : A study evaluated the antiproliferative effects of various compounds, including derivatives of this compound, on cancer cell lines such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte). The results indicated significant activity against these cell lines, suggesting potential applications in cancer therapy .
  • Binding Affinity Studies : Surface plasmon resonance and isothermal titration calorimetry were employed to quantify the binding interactions between this compound and target proteins. These studies confirmed that the compound binds selectively to certain proteins, modulating their activity effectively.

Comparative Analysis with Related Compounds

To better understand the biological implications of structural variations, a comparative analysis was conducted with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-[(4-Fluorophenyl)methyl]cyclopropan-1-amineFluorine at para positionDifferent electronic properties due to position
1-(3-Chlorophenyl)methylcyclopropan-1-amineChlorine instead of fluorinePotentially different reactivity patterns
1-(3-Methylphenyl)methylcyclopropan-1-amineMethyl group instead of fluorineAltered sterics and electronic effects

This table illustrates how variations in substituent positions can influence biological activities and applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a precursor like 3-fluorophenylacetonitrile, followed by reduction and amination. Key steps include:

  • Cyclopropanation : Use diazomethane or analogous agents under controlled conditions (e.g., low temperature) to form the cyclopropane ring .
  • Reduction : Lithium aluminum hydride (LiAlH₄) is effective for reducing nitriles to amines, but stoichiometry and solvent choice (e.g., THF or diethyl ether) critically impact yield .
  • Amination : Optimize pH and solvent polarity to avoid side reactions (e.g., over-alkylation). Industrial-scale methods may employ continuous flow reactors for higher efficiency .

Q. How can structural characterization of this compound be performed to confirm its geometry and purity?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure refinement, particularly to resolve cyclopropane ring strain and substituent positioning .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) can confirm the presence of the fluorophenyl group (δ ~6.5–7.5 ppm for aromatic protons) and cyclopropane protons (δ ~0.5–1.5 ppm) .
  • HPLC/MS : Validate purity (>95%) and molecular weight (C₁₀H₁₁FN₂: MW 178.21 g/mol) using reverse-phase chromatography and ESI-MS .

Q. What analytical techniques are critical for detecting enantiomeric impurities in this compound?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Polarimetry : Measure optical rotation ([α]D) for rapid enantiomeric excess (ee) estimation.
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration for complex stereochemical analysis .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position of the phenyl ring influence binding affinity to serotonin receptors compared to methoxy or chloro analogs?

  • Structure-Activity Relationship (SAR) : Fluorine’s electronegativity increases dipole interactions with receptor residues (e.g., Ser159 in 5-HT₂A), enhancing binding affinity compared to methoxy’s bulkier -OCH₃ group .
  • Experimental Validation : Perform radioligand displacement assays (e.g., using [³H]LSD) to quantify Ki values. Compare with analogs like 1-(3-chlorophenyl)cyclopropan-1-amine (Ki ~15 nM vs. ~8 nM for fluoro-substituted) .

Q. What computational strategies are recommended to predict the compound’s conformational stability in aqueous vs. lipid environments?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P for water, POPC for membranes) to assess cyclopropane ring rigidity and fluorophenyl hydration .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions (e.g., B3LYP/6-31G* level) to evaluate stability under physiological conditions .

Q. How can crystallographic data contradictions (e.g., disordered fluorophenyl groups) be resolved during refinement?

  • SHELXL Refinement : Apply restraints (e.g., SIMU, DELU) to model disordered fluorine atoms and anisotropic displacement parameters. Validate with R-factor convergence (R1 < 5%) .
  • Twinned Data Handling : Use TwinRotMat or PLATON to detect twinning and apply HKLF5 format for integration .

Q. What experimental designs are effective for studying metabolic stability in hepatic microsomes?

  • In Vitro Assay : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic pathways and potential drug-drug interactions .

Q. How do steric effects of the cyclopropane ring impact nucleophilic substitution reactions in derivative synthesis?

  • Kinetic Studies : Compare SN2 reactivity with linear analogs. Cyclopropane’s angle strain increases transition-state energy, reducing reaction rates (e.g., krel ~0.3 for cyclopropane vs. n-propyl) .
  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to shield the amine during substitutions (e.g., Suzuki coupling for biaryl derivatives) .

Q. Methodological Resources

  • Structural Refinement : SHELX suite (SHELXL, SHELXS) for crystallographic data .
  • Synthetic Protocols : Optimized cyclopropanation conditions from fluorophenylacetonitrile analogs .
  • Biological Assays : Radioligand binding and metabolic stability protocols .

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